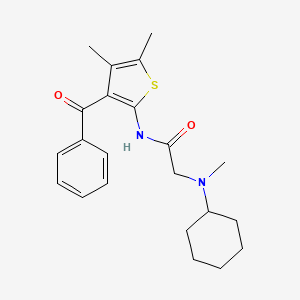
2,8-Dimethylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol It is a derivative of quinoline, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-3-carbohydrazide typically involves the following steps:
Quinoline Derivation: Starting with quinoline, the compound undergoes a series of reactions to introduce the dimethyl groups at the 2 and 8 positions.
Carboxylation: The quinoline derivative is then carboxylated to introduce the carboxylic acid group at the 3 position.
Hydrazide Formation: Finally, the carboxylic acid group is converted to a hydrazide group through reaction with hydrazine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Halogenated quinolines and quinoline N-oxides
Scientific Research Applications
2,8-Dimethylquinoline-3-carbohydrazide has found applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,8-Dimethylquinoline-3-carbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,8-Dimethylquinoline-3-carbohydrazide is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound without the dimethyl and hydrazide groups.
4-Hydroxyquinoline: A related compound with a hydroxyl group at the 4 position.
Isoquinoline: A structural isomer of quinoline with a different ring structure.
Each of these compounds has distinct chemical properties and applications, making this compound unique in its own right.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,8-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O/c1-7-4-3-5-9-6-10(12(16)15-13)8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
LPAVKYFJJDNURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B15348840.png)
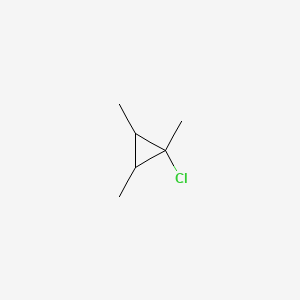
![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)
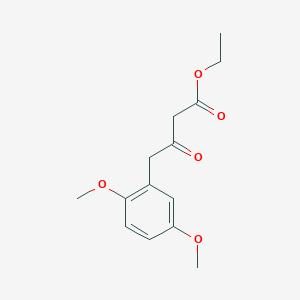
![Bicyclo[2.2.1]heptane-2,7-diol](/img/structure/B15348859.png)

![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)
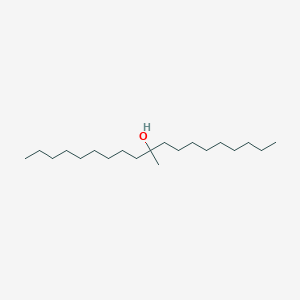
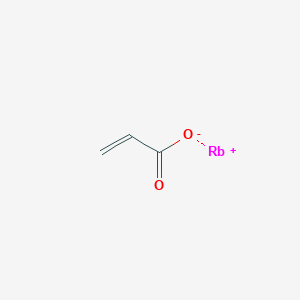
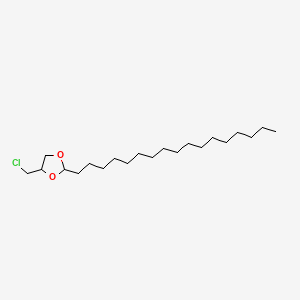
![[Dibutyl-[2-(2,2,4-trimethylpentylsulfanyl)acetyl]oxystannyl] 2-(2,2,4-trimethylpentylsulfanyl)acetate](/img/structure/B15348902.png)
